molecular formula C13H18O4 B12555649 2,5-Bis[(propan-2-yl)oxy]benzoic acid CAS No. 176674-43-4

2,5-Bis[(propan-2-yl)oxy]benzoic acid

Cat. No.: B12555649
CAS No.: 176674-43-4
M. Wt: 238.28 g/mol
InChI Key: GMHNGVBCBNFTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[(propan-2-yl)oxy]benzoic acid is a chemical compound with the molecular formula C13H18O4 It is a derivative of benzoic acid, where two propan-2-yl groups are attached to the 2 and 5 positions of the benzoic acid ring through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(propan-2-yl)oxy]benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(propan-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,5-Bis[(propan-2-yl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[(propan-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzoic acid: The parent compound without the isopropyl groups.

    2,5-Dimethoxybenzoic acid: A similar compound with methoxy groups instead of isopropyl groups.

    2,5-Di-tert-butylbenzoic acid: A compound with tert-butyl groups instead of isopropyl groups.

Uniqueness

2,5-Bis[(propan-2-yl)oxy]benzoic acid is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and physical properties. These structural features can enhance its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

176674-43-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2,5-di(propan-2-yloxy)benzoic acid

InChI

InChI=1S/C13H18O4/c1-8(2)16-10-5-6-12(17-9(3)4)11(7-10)13(14)15/h5-9H,1-4H3,(H,14,15)

InChI Key

GMHNGVBCBNFTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.